molecular formula C15H14N2OS2 B5849441 (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone

Cat. No. B5849441
M. Wt: 302.4 g/mol
InChI Key: SZANSPRVZBFUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone, also known as ATTMP, is a heterocyclic compound with potential applications in scientific research. The unique structure of ATTMP makes it an interesting compound to study, and its potential applications in various fields make it a promising area of research.

Mechanism of Action

The mechanism of action of (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. It has also been suggested that (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone has a number of biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines and increase the activity of antioxidant enzymes. (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone has several advantages as a compound for lab experiments. It is easy to synthesize and has been found to be stable under a variety of conditions. However, (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone has some limitations as well. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully characterize its properties and potential applications.

Future Directions

There are several future directions for research on (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone. One area of research could focus on the development of new synthesis methods for (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone that are more efficient and cost-effective. Another area of research could focus on the potential applications of (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone in cancer research, including its use as a potential chemotherapeutic agent. Finally, research could focus on the potential applications of (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone in other fields, such as materials science or environmental science.

Synthesis Methods

The synthesis of (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone involves the reaction of 2-thiophenecarboxaldehyde with 3-amino-4,5,6-trimethylthiophene-2-carboxylic acid, followed by a condensation reaction with acetic anhydride. The resulting compound is then treated with hydrochloric acid to obtain (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.

Scientific Research Applications

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone can inhibit the growth of cancer cells and induce apoptosis in cancer cells. These properties make (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone a promising compound for cancer research.

properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-7-8(2)11-12(16)14(20-15(11)17-9(7)3)13(18)10-5-4-6-19-10/h4-6H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZANSPRVZBFUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.